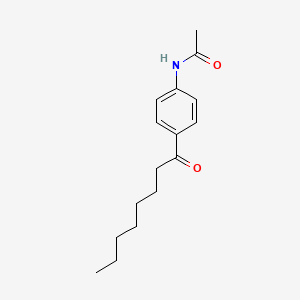
Acetanilide, 4-heptanoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 4-heptanoyl- is an organic compound that belongs to the class of acetanilides It is characterized by the presence of a heptanoyl group attached to the nitrogen atom of the acetanilide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4-heptanoyl- typically involves the acetylation of aniline with heptanoic anhydride. The reaction is carried out in the presence of a catalyst, such as concentrated hydrochloric acid, to facilitate the acetylation process. The general reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3(\text{CH}_2)_5\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCO}(\text{CH}_2)_5\text{CH}_3 + \text{CH}_3(\text{CH}_2)_5\text{COOH} ]
Industrial Production Methods: In industrial settings, the production of Acetanilide, 4-heptanoyl- can be scaled up by using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The purification of the product is typically achieved through recrystallization from ethanol or other suitable solvents.
Types of Reactions:
Oxidation: Acetanilide, 4-heptanoyl- can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the heptanoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Heptanoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted acetanilides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 4-heptanoyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and antipyretic agents.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetanilide, 4-heptanoyl- involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators. Additionally, it can modulate the activity of ion channels and receptors, contributing to its analgesic and antipyretic effects.
Vergleich Mit ähnlichen Verbindungen
Acetanilide: The parent compound, known for its analgesic and antipyretic properties.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic drug, structurally similar to acetanilide.
Phenacetin: Another analgesic and antipyretic compound, similar in structure to acetanilide.
Uniqueness: Acetanilide, 4-heptanoyl- is unique due to the presence of the heptanoyl group, which imparts distinct chemical and biological properties. This modification can enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Eigenschaften
CAS-Nummer |
57222-73-8 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
N-(4-octanoylphenyl)acetamide |
InChI |
InChI=1S/C16H23NO2/c1-3-4-5-6-7-8-16(19)14-9-11-15(12-10-14)17-13(2)18/h9-12H,3-8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
OIQDFVPNTAYFSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


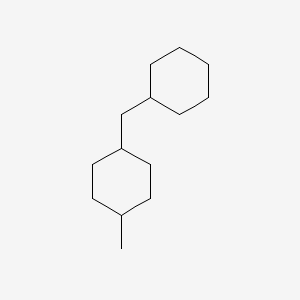
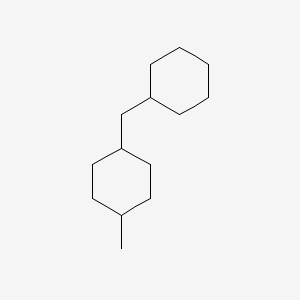

![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)

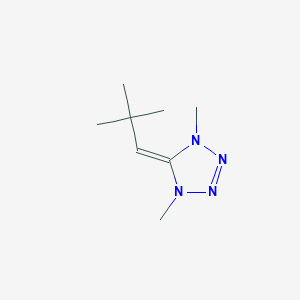

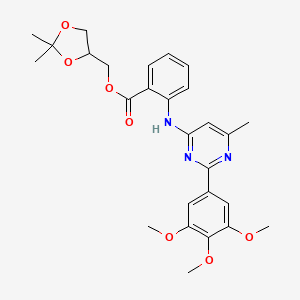

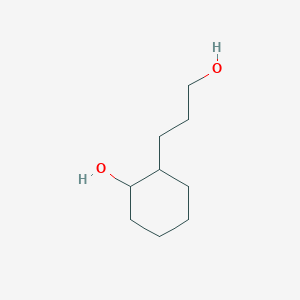
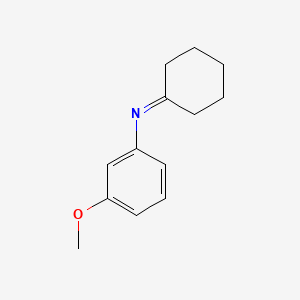
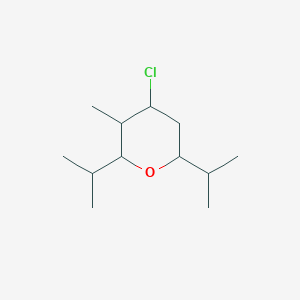
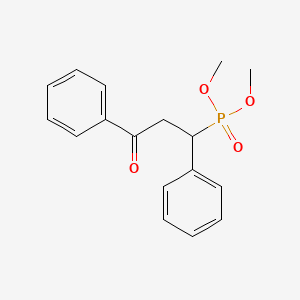
![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)
